The Chemical Architecture of Doramectin Monosaccharide: A Technical Guide
The Chemical Architecture of Doramectin Monosaccharide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical structure of Doramectin monosaccharide, a primary degradation product and metabolite of the potent anthelmintic agent, Doramectin. This document outlines its structural elucidation, physicochemical properties, and the experimental methodologies employed for its characterization.
Introduction to Doramectin and its Monosaccharide Derivative
Doramectin is a macrocyclic lactone of the avermectin class, widely used in veterinary medicine to treat and control internal and external parasites.[1] Its complex structure features a disaccharide moiety attached to the C13 position of the aglycone core. Under mildly acidic conditions, Doramectin undergoes sequential deglycosylation. The first step in this process is the hydrolysis of the terminal L-oleandrose sugar, yielding Doramectin monosaccharide.[2] Further hydrolysis results in the formation of the Doramectin aglycone. Doramectin monosaccharide is formally named 25-cyclohexyl-4'-O-de(2,6-dideoxy-3-O-methyl-alpha-L-arabino-hexopyranosyl)-5-O-demethyl-25-de(1-methylpropyl)-avermectin A1a .
Chemical Structure of Doramectin Monosaccharide
The chemical structure of Doramectin monosaccharide is defined by the core avermectin aglycone with a single L-oleandrose sugar unit remaining at the C13 position. The terminal oleandrose unit present in the parent Doramectin molecule has been cleaved off.
Below is a two-dimensional representation of the Doramectin monosaccharide structure.
Physicochemical and Quantitative Data
A summary of the key quantitative data for Doramectin monosaccharide is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | 25-cyclohexyl-4'-O-de(2,6-dideoxy-3-O-methyl-alpha-L-arabino-hexopyranosyl)-5-O-demethyl-25-de(1-methylpropyl)-avermectin A1a | N/A |
| Molecular Formula | C43H62O11 | [3] |
| Molecular Weight | 755.0 g/mol | [3] |
| CAS Number | 165108-44-1 | N/A |
| Appearance | White solid | N/A |
| Purity | >95% (by HPLC) | [3] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | [3] |
| Storage Temperature | -20°C | N/A |
Experimental Protocols
The preparation and structural characterization of Doramectin monosaccharide involve acid-catalyzed hydrolysis of the parent compound followed by chromatographic separation and spectroscopic analysis.
Preparation by Acid-Catalyzed Hydrolysis
Doramectin monosaccharide can be prepared by the selective hydrolysis of the terminal saccharide unit of Doramectin under mildly acidic conditions. A general protocol, adapted from procedures for related avermectins, is as follows:
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Dissolution: Dissolve Doramectin in a suitable organic solvent, such as acetonitrile.
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Acid Treatment: Treat the solution with a dilute acid. For example, a final concentration of 0.05 M hydrochloric acid (HCl) can be used.
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Incubation: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration, typically several hours. The reaction progress should be monitored by a suitable technique like High-Performance Liquid Chromatography (HPLC).
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Neutralization: Upon completion, neutralize the reaction mixture with a suitable base to quench the hydrolysis.
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Extraction: Extract the products from the aqueous-organic mixture using an appropriate organic solvent.
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Drying and Concentration: Dry the organic extract over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product mixture containing Doramectin monosaccharide, unreacted Doramectin, and Doramectin aglycone.
Isolation and Purification by Preparative HPLC
The isolation of Doramectin monosaccharide from the crude reaction mixture is typically achieved using preparative High-Performance Liquid Chromatography (preparative HPLC). The following protocol is based on the methods described by Zhang et al. (2020) for the separation of Doramectin and its related compounds.[4]
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System: A preparative HPLC system equipped with a suitable detector (e.g., UV at 245 nm).
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Column: A reversed-phase column, such as a C18 or C8 column, of appropriate dimensions for preparative scale.
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Mobile Phase: A mixture of organic solvents and water. A common mobile phase could be a gradient or isocratic mixture of acetonitrile, methanol, and water. For example, a mobile phase consisting of acetonitrile/methanol/water in a specific ratio (e.g., 45:45:10 v/v/v) can be effective.[4]
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Flow Rate: The flow rate is adjusted based on the column dimensions, typically in the range of several mL/min for preparative work.
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Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent.
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Injection and Fraction Collection: Inject the sample onto the column and collect the fractions corresponding to the elution peak of Doramectin monosaccharide, as identified by analytical HPLC.
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Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm the purity of the isolated Doramectin monosaccharide. Fractions with high purity (>95%) are pooled and concentrated.
Structural Elucidation
The definitive structure of the isolated Doramectin monosaccharide is confirmed using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
HRMS is used to determine the exact mass of the molecule and confirm its elemental composition.
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Technique: Electrospray ionization (ESI) is a common technique for avermectins.
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Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+Na]+) is measured with high precision. This allows for the unambiguous determination of the molecular formula (C43H62O11).
1D and 2D NMR spectroscopy are essential for elucidating the detailed connectivity and stereochemistry of the molecule.
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Sample Preparation: Dissolve the purified Doramectin monosaccharide in a deuterated solvent, such as chloroform-d (CDCl3).
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1D NMR:
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¹H NMR: Provides information on the number, environment, and connectivity of protons. The absence of signals corresponding to the terminal oleandrose sugar in comparison to the spectrum of Doramectin confirms the monosaccharide structure.
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¹³C NMR: Shows the number and types of carbon atoms in the molecule.
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2D NMR:
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace out the connectivity of the carbon skeleton.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity between different parts of the molecule.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the relative stereochemistry.
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Signaling Pathways and Logical Relationships
The formation of Doramectin monosaccharide is a key step in the degradation pathway of Doramectin. This process can be visualized as a sequential loss of sugar moieties.
Caption: Acid-catalyzed degradation pathway of Doramectin.
The experimental workflow for the preparation and characterization of Doramectin monosaccharide can also be represented logically.
Caption: Experimental workflow for Doramectin monosaccharide.
References
- 1. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, identification, and characterization of potential impurities of doramectin and evaluation of their insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
